molecular formula C7H6BrNO2 B1266184 2-Bromo-6-nitrotoluene CAS No. 55289-35-5

2-Bromo-6-nitrotoluene

Cat. No. B1266184
Key on ui cas rn: 55289-35-5
M. Wt: 216.03 g/mol
InChI Key: LYTNSGFSAXWBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196087B2

Procedure details

A solution of 1-bromo-2-methyl-3-nitro-benzene (16.095 g, 74.5 mmol), 1-Bromo-pyrrolidine-2,5-dione (13.26 g, 74.5 mmol), benzoyl peroxide(180 mg, 0.74 mmol) in CCl4 (100 ml) was heated under reflux overnight. After removing the solvent by using rotary evaporator, the residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and resulting brown residue was purified by flash chromatography to give 1-bromo-2-bromomethyl-3-nitro-benzene as a yellow solid (17.55 g, 80%). 1H NMR (CDCl3, 300 MHz) δ: 4.89(s, 2H), 7.35(dd, 1H, J1=J2=8.1 Hz), 7.88(dd, 2H, J1=1.6 Hz, J2=8.1 Hz).
Quantity
16.095 g
Type
reactant
Reaction Step One
Quantity
13.26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH2:11][Br:12]

Inputs

Step One
Name
Quantity
16.095 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
13.26 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
180 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
evaporator
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the organic fraction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
resulting brown residue
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])CBr
Measurements
Type Value Analysis
AMOUNT: MASS 17.55 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.